molecular formula C5H3BrO3 B3146148 3-Bromo-4-methylfuran-2,5-dione CAS No. 59107-74-3

3-Bromo-4-methylfuran-2,5-dione

Cat. No.: B3146148
CAS No.: 59107-74-3
M. Wt: 190.98 g/mol
InChI Key: AFFQJNROJVXRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methylfuran-2,5-dione, also known as 3-bromo-4-methylmaleic anhydride, is a heterocyclic organic compound with the molecular formula C5H3BrO3. This compound is characterized by a five-membered furan ring substituted with a bromine atom and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

3-Bromo-4-methylfuran-2,5-dione is a small heterocyclic compound Furan derivatives are known to have a wide range of biological and clinical applications .

Mode of Action

Furan derivatives are known to undergo various reactions such as cycloaddition . In these reactions, the furan ring can open and react with other molecules, leading to changes in the molecular structure and potentially influencing its interaction with biological targets.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that furan derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19098 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Given the wide range of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methylfuran-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to changes in the metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound may also inhibit or activate enzymes, resulting in altered biochemical reactions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in specific pathways, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylfuran-2,5-dione typically involves the bromination of 4-methylfuran-2,5-dione. This reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylfuran-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 4-methylfuran-2,5-dione.

    Oxidation Reactions: It can be oxidized to form more complex furan derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Scientific Research Applications

3-Bromo-4-methylfuran-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylmaleic anhydride
  • 2-Bromo-5-methylfuran
  • 3-Bromo-2,5-dimethylfuran

Uniqueness

3-Bromo-4-methylfuran-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

3-bromo-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c1-2-3(6)5(8)9-4(2)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFQJNROJVXRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-2,5-furandione (citraconic anhydride, 1 g), AlBr3 (26 mg) and Br2 (0.46 mL) was heated at 120° C. overnight. Ethyl acetate was then added and the organic phase was washed with HCl 0.1% and then with brine. The organic phase was dried and concentrated in vacuo to give the crude product (1.680 g) that was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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